molecular formula C15H15BrN2O B5536183 5-bromo-N-mesitylnicotinamide

5-bromo-N-mesitylnicotinamide

Cat. No. B5536183
M. Wt: 319.20 g/mol
InChI Key: RGWIZMPBHQKTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-bromo-N-mesitylnicotinamide" is a compound likely studied within the context of organic chemistry and medicinal chemistry for its potential applications or as part of synthetic pathways. The study of such compounds involves understanding their synthesis, structure, and properties, both physical and chemical.

Synthesis Analysis

The synthesis of complex organic molecules like "5-bromo-N-mesitylnicotinamide" involves strategic planning to assemble the molecule efficiently and selectively. A review of process synthesis literature highlights the importance of developing a representation, evaluating alternatives, and searching the large space of possible synthetic routes to identify the most effective synthesis strategy (Nishida, Stephanopoulos, & Westerberg, 1981).

Scientific Research Applications

Beyond Rule of 5 (bRo5) Chemical Space

5-bromo-N-mesitylnicotinamide may fall intothe realm of compounds explored in the beyond Rule of 5 (bRo5) chemical space, which includes molecules that do not conform to the traditional drug-like properties defined by Lipinski's Rule of 5. Research in this area focuses on the discovery and development of drugs that can target "less druggable" sites, such as those involved in protein-protein interactions or that are structurally complex. These compounds, including potentially 5-bromo-N-mesitylnicotinamide, are of interest for their ability to interact with novel and difficult target classes that conventional smaller molecules cannot adequately modulate (DeGoey, Chen, Cox, & Wendt, 2017).

Drug-Target Interactions in bRo5

Explorations into the bRo5 space have revealed insights into how drugs and clinical candidates bind to their targets, highlighting the potential of compounds like 5-bromo-N-mesitylnicotinamide to modulate novel and difficult targets. Such compounds often exhibit unique binding efficiencies and mechanisms, providing a strategic advantage in targeting large, flat, and groove-shaped binding sites that are not amenable to traditional small molecule therapeutics. This research underscores the importance of balancing rigidity and flexibility in drug design, especially for compounds targeting challenging protein interfaces (Doak, Zheng, Dobritzsch, & Kihlberg, 2016).

Innovative Synthesis Approaches

Specific studies have focused on synthesizing novel compounds with structural similarities to 5-bromo-N-mesitylnicotinamide, such as (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, to explore their oxidative properties. These synthetic approaches aim to understand the compound's influence on various biological markers, demonstrating the broader applicability of 5-bromo-N-mesitylnicotinamide derivatives in medicinal chemistry and potentially in oxidative stress research (Karataş, Koca, Kara, & Servi, 2006).

Pharmacokinetic Challenges and Opportunities

The pursuit of therapeutic agents within the bRo5 chemical space, which might include compounds like 5-bromo-N-mesitylnicotinamide, presents unique pharmacokinetic challenges. These include ensuring adequate oral bioavailability and overcoming drug design and development hurdles associated with molecular size, flexibility, and complexity. Research in this domain is crucial for the efficient design of future drugs that can effectively reach their targets while maintaining desirable pharmacokinetic profiles, especially for oral administration (Poongavanam, Doak, & Kihlberg, 2018).

Mechanism of Action

The mechanism of action of 5-bromo-N-mesitylnicotinamide is not clearly defined. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used .

Safety and Hazards

Safety data sheets suggest that in case of exposure, one should move to fresh air, wash off with soap and plenty of water, and consult a doctor . It’s important to handle the compound in a well-ventilated place and avoid contact with skin and eyes .

properties

IUPAC Name

5-bromo-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-9-4-10(2)14(11(3)5-9)18-15(19)12-6-13(16)8-17-7-12/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWIZMPBHQKTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CN=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.